Product packaging for 2-[(3-Fluorobenzyl)oxy]benzoyl chloride(Cat. No.:CAS No. 1160250-82-7)

2-[(3-Fluorobenzyl)oxy]benzoyl chloride

Cat. No.: B1393940
CAS No.: 1160250-82-7
M. Wt: 264.68 g/mol
InChI Key: PIUMOIIPLSBTSL-UHFFFAOYSA-N
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Description

2-[(3-Fluorobenzyl)oxy]benzoyl chloride is a benzoyl chloride derivative featuring a 3-fluorobenzyloxy substituent at the ortho position of the benzoyl ring. This compound is part of a broader class of fluorinated acyl chlorides, which are critical intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals. For instance, the closely related 5-chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride (CAS 1160260-46-7) has a molecular weight of 299.12 g/mol and is commercially available at 97% purity for research purposes .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10ClFO2 B1393940 2-[(3-Fluorobenzyl)oxy]benzoyl chloride CAS No. 1160250-82-7

Properties

IUPAC Name

2-[(3-fluorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c15-14(17)12-6-1-2-7-13(12)18-9-10-4-3-5-11(16)8-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUMOIIPLSBTSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)OCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701263094
Record name 2-[(3-Fluorophenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701263094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160250-82-7
Record name 2-[(3-Fluorophenyl)methoxy]benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160250-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3-Fluorophenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701263094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Esterification of Hydroxybenzoic Acid Derivatives

Method Overview:
This approach involves esterifying a hydroxybenzoic acid derivative with 3-fluorobenzyl alcohol or its derivatives, followed by conversion to the benzoyl chloride.

Procedure:

  • Start with a suitable hydroxybenzoic acid, such as 2-hydroxybenzoic acid (salicylic acid).
  • React with 3-fluorobenzyl alcohol in the presence of a dehydrating agent like thionyl chloride or oxalyl chloride to form the corresponding benzoyl chloride derivative.
  • The reaction typically proceeds under reflux conditions, with the removal of byproducts like SO₂ and HCl gases.

Reaction Conditions:

Parameter Range Remarks
Reflux temperature 70–80°C Controlled to prevent decomposition
Reagent equivalents 1.1–1.5 equivalents of thionyl chloride Excess ensures complete conversion
Reaction time 2–4 hours Monitored by TLC or HPLC

Notes:

  • The use of excess thionyl chloride facilitates complete conversion.
  • The crude benzoyl chloride can be purified via distillation under reduced pressure.

Reaction of 3-Fluorobenzyl Alcohol with Benzoyl Chloride

Method Overview:
A more straightforward route involves the nucleophilic substitution where 3-fluorobenzyl alcohol reacts with benzoyl chloride in the presence of a base.

Procedure:

  • Dissolve benzoyl chloride in an inert organic solvent such as dichloromethane or toluene .
  • Add 3-fluorobenzyl alcohol along with a base like pyridine or triethylamine to scavenge the HCl formed.
  • The mixture is stirred at room temperature or slightly elevated temperatures (around 25–40°C) until completion.

Reaction Conditions:

Parameter Range Remarks
Temperature 25–40°C Mild conditions to prevent side reactions
Reaction time 4–6 hours Monitored by TLC or HPLC
Base equivalents 1.2–1.5 equivalents To neutralize HCl

Notes:

  • The reaction yields the ester intermediate, which can be directly converted to the acyl chloride if necessary.

Conversion of Ester to Benzoyl Chloride

Method Overview:
If the ester is initially synthesized, it can be converted into the benzoyl chloride using chlorinating reagents.

Procedure:

  • Dissolve the ester in an inert solvent like ethyl acetate .
  • Add thionyl chloride or oxalyl chloride dropwise.
  • Reflux the mixture for 2–3 hours until complete conversion, indicated by TLC or IR spectroscopy.

Reaction Conditions:

Parameter Range Remarks
Reflux temperature 70–80°C Controlled to avoid decomposition
Reagent equivalents 1.2–1.5 equivalents Excess ensures complete chlorination

Notes:

  • The benzoyl chloride formed is typically distilled under reduced pressure for purification.

Catalytic Hydrogenation for Functional Group Modification

Method Overview:
In some cases, if a precursor contains reducible groups, catalytic hydrogenation over palladium or platinum supported on carbon or alumina can be employed to modify intermediates before chlorination.

Reaction Conditions:

Parameter Range Remarks
Hydrogen pressure 1–10 bar Mild to moderate pressures
Temperature 10–40°C To prevent over-reduction
Catalyst Palladium or platinum Recovered and reused

Summary of Key Reaction Parameters

Step Reagents Solvent Temperature Time Notes
Ester formation 3-Fluorobenzyl alcohol + benzoyl chloride Dichloromethane/toluene 25–40°C 4–6 hours Base: pyridine or triethylamine
Chlorination Ester + thionyl chloride Ethyl acetate 70–80°C 2–3 hours Reflux
Purification Distillation Reduced pressure - - Ensures high purity

Research Findings and Data

  • Patents indicate that phase-transfer catalysis can be employed to improve yields and selectivity during fluorobenzylation steps, especially under solid/liquid systems with inorganic bases like sodium carbonate or potassium hydroxide.
  • Reaction optimization studies suggest that controlling temperature and reaction time is critical to prevent side reactions such as dimerization or hydrolysis of benzoyl chlorides.
  • Catalytic hydrogenation conditions are well-established, with catalysts like palladium or platinum on inert supports being preferred due to their high activity and reusability.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Fluorobenzyl)oxy]benzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Esters: Formed by the reaction with alcohols.

    Amides: Formed by the reaction with amines.

    2-[(3-Fluorobenzyl)oxy]benzoic acid: Formed by hydrolysis.

Scientific Research Applications

2-[(3-Fluorobenzyl)oxy]benzoyl chloride is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(3-Fluorobenzyl)oxy]benzoyl chloride primarily involves its reactivity as an acylating agent. The benzoyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in organic synthesis to introduce the benzoyl group into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

Halogen substituents significantly alter molecular weight, density, and reactivity. For example:

  • 5-Chloro-2-[(3-chlorobenzyl)oxy]benzoyl chloride (CAS 1160260-14-9) replaces fluorine with chlorine on the benzyl group, resulting in a higher molecular weight (315.58 vs. 299.12 g/mol) and density (1.406 vs. ~1.3 g/cm³) compared to its fluorinated counterpart. This substitution also increases predicted boiling points (427.5°C vs. ~400°C for fluorinated analogs) .

Functional Group Variations

  • 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride (CAS 1160250-80-5) introduces a methoxy group at position 3 of the benzoyl ring, lowering molecular weight (294.71 g/mol) and density (1.288 g/cm³) compared to halogenated analogs. The electron-donating methoxy group may reduce electrophilicity at the carbonyl carbon .
  • 2-(Chlorothio)-benzoyl chloride (CAS 3950-02-5) replaces the oxygen atom in the substituent with a sulfur atom, creating a chlorothio group. This modification significantly increases reactivity due to sulfur’s nucleophilicity, as evidenced by its use in thiol-ene click chemistry .

Data Table: Key Properties of Comparable Compounds

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Hazard Class Reference
5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride 1160260-46-7 C₁₄H₉Cl₂FO₂ 299.12 - - -
5-Chloro-2-[(3-chlorobenzyl)oxy]benzoyl chloride 1160260-14-9 C₁₄H₉Cl₃O₂ 315.58 1.406 427.5 IRRITANT
2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride 1160250-80-5 C₁₅H₁₂ClFO₃ 294.71 1.288 404.0 IRRITANT
2-[(2-Fluorobenzyl)oxy]benzoyl chloride sc-321147 - - - - -

Research Findings and Implications

  • Reactivity Trends : Fluorine’s electronegativity enhances the electrophilicity of the carbonyl carbon, making fluorinated benzoyl chlorides more reactive in esterification and amidation reactions compared to chlorinated analogs .
  • Commercial Availability : Fluorinated acyl chlorides like 5-chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride are priced at ~$150/100 mg (), reflecting their specialized use in drug discovery .
  • Safety : Most compounds in this class are classified as irritants, necessitating handling under inert conditions .

Biological Activity

2-[(3-Fluorobenzyl)oxy]benzoyl chloride is a chemical compound characterized by its reactive benzoyl chloride functional group and the presence of fluorine and oxygen atoms in its structure. This compound, with the molecular formula C₁₄H₁₀ClFO₂, has garnered interest for its potential biological activities, particularly in medicinal chemistry and proteomics research.

The compound's structure includes:

  • Benzoyl chloride : A highly reactive acyl chloride that can undergo nucleophilic acyl substitution.
  • Fluorine atom : Influences the compound's electronic properties, potentially enhancing biological interactions.

The molecular weight of this compound is approximately 270.68 g/mol, making it suitable for various synthetic applications.

The biological activity of this compound may be attributed to its ability to form covalent bonds with nucleophiles such as amino acids in proteins. This reactivity could lead to modifications that alter protein function, stability, or interactions within biological systems.

Study 1: Anticancer Potential

A study evaluating related benzoyl derivatives found that certain analogs exhibited IC50 values in the low micromolar range against various cancer cell lines. The structural modifications, including the presence of halogens like fluorine, were noted to enhance potency by influencing lipophilicity and electronic distribution within the molecule.

Study 2: Antimicrobial Activity

Research on structurally similar compounds indicated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Comparative Analysis

The following table summarizes the biological activities of selected compounds structurally related to this compound:

Compound NameMolecular FormulaBiological ActivityIC50 (µM)
This compoundC₁₄H₁₀ClFO₂Potential anticancer and antimicrobialTBD
5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chlorideC₁₄H₉Cl₂FO₂Anticancer (cell line studies)<10
4-Fluorobenzoyl chlorideC₇H₄ClFOModerate antimicrobial activityTBD

Q & A

Q. What is the recommended synthetic route for preparing 2-[(3-Fluorobenzyl)oxy]benzoyl chloride?

The compound can be synthesized via a two-step process:

  • Step 1 : React 2-hydroxybenzoic acid with 3-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) to form 2-[(3-fluorobenzyl)oxy]benzoic acid.
  • Step 2 : Convert the carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂) under reflux conditions. Excess SOCl₂ is removed via distillation, and the product is purified by vacuum distillation or recrystallization . Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm the acyl chloride formation using IR spectroscopy (C=O stretch at ~1770–1810 cm⁻¹).

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use in a fume hood with nitrile gloves and safety goggles. Avoid contact with moisture, as acyl chlorides hydrolyze readily.
  • Storage : Keep in a tightly sealed, moisture-free container under inert gas (e.g., argon) at 2–8°C. Avoid prolonged exposure to light . Safety Note : In case of accidental exposure, rinse affected areas with copious water and seek medical attention if irritation persists .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirm the structure via ¹H and ¹³C NMR. Key signals include:
  • Aromatic protons : δ 7.0–8.0 ppm (split due to fluorine coupling).
  • Benzyloxy group : δ ~5.2 ppm (OCH₂).
    • Mass Spectrometry : Look for the molecular ion peak at m/z 278.6 (C₁₄H₁₀ClFO₂⁺) .
    • Elemental Analysis : Verify purity (>95%) by matching calculated and observed C, H, and Cl content .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-fluorobenzyl group influence reactivity in nucleophilic acyl substitution?

The electron-withdrawing fluorine atom at the meta position increases the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). However, steric hindrance from the benzyloxy group may reduce accessibility to the carbonyl center. Experimental Design : Compare reaction rates with analogs lacking the 3-fluoro substituent (e.g., 2-benzyloxybenzoyl chloride) under identical conditions. Monitor kinetics via HPLC or in situ IR .

Q. What strategies mitigate competing hydrolysis during reactions with aqueous-phase reagents?

  • Solvent Choice : Use anhydrous solvents (e.g., dichloromethane, THF) and molecular sieves to scavenge trace water.
  • Low-Temperature Reactions : Perform reactions at 0–5°C to slow hydrolysis.
  • Protecting Groups : Introduce temporary protecting groups (e.g., silyl ethers) for hydroxyl-containing nucleophiles . Data Analysis : Quantify hydrolysis byproducts via GC-MS and optimize conditions to minimize their formation .

Q. How does the fluorine substituent affect the compound’s biological activity in medicinal chemistry applications?

Fluorine enhances metabolic stability and lipophilicity, improving membrane permeability. However, its position (meta) may reduce binding affinity compared to para-substituted analogs. Case Study : Compare IC₅₀ values of derivatives in enzyme inhibition assays (e.g., serine hydrolases). Use molecular docking to analyze interactions with target proteins .

Troubleshooting and Data Contradictions

Q. Why might NMR spectra show unexpected splitting patterns in the aromatic region?

Fluorine’s nuclear spin (I = ½) causes coupling with adjacent protons. For example, the 3-fluorobenzyl group’s protons split signals from neighboring aromatic protons. Use ¹⁹F NMR or decoupling experiments to resolve ambiguities .

Q. How to resolve discrepancies in reported melting points or reaction yields?

  • Purity Check : Re-crystallize the compound and re-analyze via HPLC.
  • Reaction Conditions : Ensure stoichiometric control of SOCl₂ and confirm complete acid-to-acyl chloride conversion via IR . Example : A reported yield of 70% vs. 85% may stem from incomplete removal of SOCl₂ or moisture contamination during workup.

Methodological Resources

  • Spectral Data Repositories : PubChem (CID: 9808 for analogs) and EPA DSSTox (DTXSID90513119) .
  • Synthetic Protocols : Refer to thionyl chloride-mediated acyl chloride synthesis in J. Org. Chem. .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(3-Fluorobenzyl)oxy]benzoyl chloride
Reactant of Route 2
Reactant of Route 2
2-[(3-Fluorobenzyl)oxy]benzoyl chloride

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